5-(Bromomethyl)-2-phenylbenzofuran
Overview
Description
5-(Bromomethyl)-2-phenylbenzofuran: is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by the presence of a bromomethyl group attached to the benzofuran ring, specifically at the 5-position, and a phenyl group at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-phenylbenzofuran typically involves the bromomethylation of 2-phenylbenzofuran. One common method includes the use of paraformaldehyde and hydrobromic acid in acetic acid as reagents. The reaction is carried out under reflux conditions to facilitate the bromomethylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)-2-phenylbenzofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or thiols are formed.
Oxidation Products: Aldehydes or carboxylic acids are the major products of oxidation.
Reduction Products: The primary product of reduction is the methyl derivative of the compound.
Scientific Research Applications
Chemistry: 5-(Bromomethyl)-2-phenylbenzofuran is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis, particularly in the formation of complex heterocyclic structures.
Biology: In biological research, this compound is studied for its potential biological activities. It serves as a precursor for the synthesis of bioactive molecules that may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. Research is ongoing to investigate their efficacy as pharmaceutical agents in treating various diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-phenylbenzofuran is primarily based on its ability to undergo chemical transformations. The bromomethyl group can interact with various molecular targets, leading to the formation of new chemical bonds. These interactions can modulate biological pathways and exert specific effects on cellular processes. The exact molecular targets and pathways involved depend on the specific derivatives and their intended applications.
Comparison with Similar Compounds
- 5-(Chloromethyl)-2-phenylbenzofuran
- 5-(Iodomethyl)-2-phenylbenzofuran
- 5-(Hydroxymethyl)-2-phenylbenzofuran
Comparison:
- 5-(Bromomethyl)-2-phenylbenzofuran is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs.
- The bromine atom in the bromomethyl group is more reactive in nucleophilic substitution reactions compared to chlorine and iodine, making it a versatile intermediate in organic synthesis.
- The hydroxymethyl derivative exhibits different reactivity, primarily undergoing oxidation and reduction reactions rather than substitution.
Properties
IUPAC Name |
5-(bromomethyl)-2-phenyl-1-benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO/c16-10-11-6-7-14-13(8-11)9-15(17-14)12-4-2-1-3-5-12/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMLFPQYVPRJTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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